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For Researchers, Scientists, and Drug Development Professionals

DRP-104, also known as sirpiglenastat, is an investigational, first-in-class prodrug designed to

target tumor metabolism. It is a derivative of the glutamine antagonist 6-Diazo-5-oxo-L-

norleucine (DON), a compound that showed promise in early clinical trials but was hindered by

significant gastrointestinal toxicity.[1] DRP-104 was engineered to overcome this limitation

through preferential activation within the tumor microenvironment, thereby enhancing its

therapeutic window.[1] The U.S. Food and Drug Administration (FDA) has granted DRP-104

Fast Track designation.[1]

Preclinical Discovery and Mechanism of Action
The development of DRP-104 was a strategic effort to improve the safety profile of DON while

retaining its anti-cancer efficacy. As a prodrug, DRP-104 is designed to be bioactivated to DON

primarily in tumor tissues, while undergoing bioinactivation to a harmless metabolite in tissues

like the gastrointestinal tract.[1] This targeted approach was validated in preclinical studies,

which demonstrated that DRP-104 delivered an 11-fold higher concentration of DON to tumors

compared to the gut.[1]

The mechanism of action of DRP-104 relies on the metabolic reprogramming of both cancer

cells and immune cells. The active form, DON, acts as a glutamine antagonist, disrupting the

metabolic processes that cancer cells depend on for rapid growth and proliferation.[1][2]

Concurrently, DON has been shown to improve the metabolic fitness of CD8+ T cells within the

tumor.[1] This dual-action is believed to not only directly inhibit tumor growth but also to
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enhance the body's own anti-tumor immune response.[1][2] Preclinical efficacy studies showed

that while both DRP-104 and DON could achieve complete tumor regression, DRP-104 had a

significantly better tolerability profile.[1]
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Caption: DRP-104 is designed for tumor-specific activation.

Clinical Development
DRP-104 is currently under evaluation in a Phase 1/2a clinical trial for adult patients with

advanced solid tumors (NCT04471415).[3][4] The study aims to determine the safety,

tolerability, pharmacokinetics, and preliminary anti-tumor activity of DRP-104, both as a single

agent and in combination with the immune checkpoint inhibitor atezolizumab.[3]

The trial is structured in multiple parts, beginning with dose-escalation phases for both

intravenous and subcutaneous formulations to identify the recommended Phase 2 dose and

administration route.[3] The subcutaneous route has been selected for further development.[3]

The study design also includes a safety expansion cohort and a cohort for patients with non-
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small cell lung cancer with specific genetic mutations.[3] To improve patient convenience, the

trial protocol has been updated to allow for at-home self-administration of the subcutaneous

injection.[2]
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Caption: Overview of the DRP-104 Phase 1/2a clinical trial design.
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Summary of Quantitative Data
Parameter Finding Source

Tumor vs. GI DON Exposure
11-fold greater in tumor with

DRP-104
[1]

Preclinical Efficacy Complete tumor regression [1]

Preclinical Tolerability
Markedly improved compared

to DON
[1]

Key Experimental Protocols
Note: The following are generalized protocols based on standard drug development practices

and the available information on DRP-104. Specific details would be found in the cited

publications and clinical trial documents.

Preclinical In Vivo Xenograft Model
Objective: To assess the anti-tumor activity and tolerability of DRP-104.

Methodology:

Human tumor cells are implanted subcutaneously into immunocompromised mice.

Once tumors reach a predetermined size, animals are randomized into treatment groups

(e.g., vehicle, DON, DRP-104 at various doses).

Drugs are administered via a clinically relevant route (e.g., intravenously or

subcutaneously).

Tumor volume and body weight are measured at regular intervals.

At the end of the study, tumors and other tissues can be harvested for further analysis

(e.g., pharmacokinetic or pharmacodynamic assessments).

Pharmacokinetic Analysis
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Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) of

DRP-104 and its metabolites.

Methodology:

DRP-104 is administered to animals (e.g., mice or rats).

Blood and tissue samples are collected at various time points.

The concentration of DRP-104, DON, and other metabolites is quantified using a validated

bioanalytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass

spectrometry).

Pharmacokinetic parameters (e.g., half-life, clearance, volume of distribution, and area

under the curve) are calculated.

Clinical Trial Protocol (NCT04471415 Synopsis)
Objective: To evaluate the safety, tolerability, and preliminary efficacy of DRP-104 in patients

with advanced solid tumors.

Methodology:

Part 1 (Dose Escalation): Patients are enrolled in cohorts and receive escalating doses of

DRP-104 (IV or subQ) to determine the maximum tolerated dose (MTD) and

recommended Phase 2 dose (RP2D).

Part 2 (Expansion): Additional patients are enrolled to further evaluate the safety and

preliminary efficacy of DRP-104 at the RP2D. This includes a single-agent arm and a

combination arm with atezolizumab.

Endpoints: The primary endpoints are safety and tolerability. Secondary endpoints include

pharmacokinetic parameters, objective response rate, duration of response, and

progression-free survival.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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